molecular formula C11H20N2O3 B2838084 N-(2-methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 327998-93-6

N-(2-methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2838084
CAS No.: 327998-93-6
M. Wt: 228.292
InChI Key: IXRUPABMGHVHKD-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide is a diamide compound characterized by its branched alkyl substituent (2-methylpropyl) and a tetrahydrofuran-derived moiety (oxolan-2-yl). Diamides are commonly explored for their biological activity, particularly as herbicides, insecticides, or synthetic cannabinoid receptor modulators .

Properties

IUPAC Name

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUPABMGHVHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylpropyl)-N'-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxolan ring, which contributes to its unique biological properties. Its chemical structure can be represented as follows:

N 2 methylpropyl N oxolan 2 yl methyl ethanediamide\text{N 2 methylpropyl N oxolan 2 yl methyl ethanediamide}

This structure allows for various interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects in cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it relevant for treating infections.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits potential antibacterial effects against various pathogens.
AnticancerInvestigated for its ability to inhibit tumor growth in specific cancer cell lines.
Anti-inflammatoryMay modulate inflammatory responses through interaction with cytokine pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) indicating effectiveness comparable to established antibiotics.
  • Anticancer Research : In a study focusing on cancer cell lines, the compound showed promise in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis in treated cells. Further investigations are required to elucidate the specific pathways involved.
  • Inflammation Modulation : A recent study explored its anti-inflammatory properties, suggesting that it could reduce levels of pro-inflammatory cytokines in vitro. This finding positions the compound as a potential candidate for developing anti-inflammatory therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights several structurally related compounds, primarily acetamides and synthetic cannabinoids, which share functional groups or motifs with the target molecule. Below is a comparative analysis:

Comparison with Acetamide-Based Herbicides

Acetamide derivatives in , such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , are widely used as pre-emergent herbicides. These compounds feature chloroacetamide backbones with aromatic and alkyl substituents, differing from the ethanediamide core of the target compound. Key distinctions include:

  • Mechanism : Acetamides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, while ethanediamides may target different pathways due to their diamide linkage .
  • Bioactivity : Alachlor exhibits higher soil mobility and persistence compared to ethanediamides, which likely have altered pharmacokinetic profiles due to their polar amide groups .

Comparison with Organophosphorus Compounds

describes 2-methylpropyl methyl methylphosphonate, an organophosphorus compound with a similar 2-methylpropyl substituent. Key contrasts:

  • Functional Groups : Phosphonates exhibit hydrolytic stability and metal-chelating properties, whereas ethanediamides are more hydrolytically labile and may engage in hydrogen bonding .
  • Applications : Phosphonates are often used as flame retardants or chemical warfare precursors, whereas ethanediamides are less likely to share these roles .

Data Table: Comparative Properties

Property N-(2-Methylpropyl)-N'-[(Oxolan-2-yl)Methyl]Ethanediamide Alachlor (Acetamide) 5F-AB-PINACA (Synthetic Cannabinoid)
Core Structure Ethanediamide Chloroacetamide Indazole carboxamide
Key Substituents 2-Methylpropyl, oxolane Diethylphenyl 5-Fluoropentyl
Bioactivity Unknown (hypothesized agrochemical) Herbicide Cannabinoid receptor agonist
Lipophilicity (LogP) Moderate (estimated) High (~3.5) High (~5.2)
Regulatory Status Not listed Restricted Controlled substance
Synthetic Complexity Intermediate Low High

Research Findings and Implications

  • Agrochemical Potential: The ethanediamide scaffold may offer novel herbicidal mechanisms distinct from acetamides, warranting exploration in weed management .
  • Pharmacological Limitations: The oxolane group’s polarity may limit central nervous system activity, making the compound less suitable for psychoactive applications compared to synthetic cannabinoids .
  • Safety Profile: Unlike organophosphorus compounds, ethanediamides are unlikely to pose neurotoxic risks but may require toxicity studies for environmental safety .

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